Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate is a sulfonamide-containing heterocyclic compound characterized by a thiophene-2-carboxylate backbone linked to a spirocyclic 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety via a sulfonyl group. This structural complexity confers unique physicochemical properties, such as enhanced metabolic stability and selective binding affinity, which are critical in agrochemical or pharmaceutical applications.
The synthesis of such compounds typically involves sulfonylation of thiophene carboxylate precursors followed by coupling with spirocyclic amines. For example, analogous protocols for ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates involve multi-step reactions with acetic anhydride and boron trifluoride catalysts . The spirocyclic component in the target compound likely enhances steric hindrance, reducing enzymatic degradation compared to simpler sulfonamides.
Properties
IUPAC Name |
methyl 3-[(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S2/c1-13(2)20-8-14(9-21-13)6-15(7-14)23(17,18)10-4-5-22-11(10)12(16)19-3/h4-5H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNGOYFAAMFCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate (CAS Number: 1396685-65-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H19NO6S2
- Molecular Weight : 361.4 g/mol
The presence of the spirocyclic structure and sulfonyl group suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. The following table summarizes findings from various studies on related compounds:
| Compound Name | MIC (mg/mL) | MBC (mg/mL) | Target Organism |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae |
| Compound B | 0.015 | 0.030 | Staphylococcus aureus |
| Compound C | 0.045 | 0.060 | Escherichia coli |
| Compound D | 0.020 | 0.025 | Bacillus cereus |
These compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics such as ampicillin and streptomycin . Notably, compound A demonstrated the lowest minimum inhibitory concentration (MIC), indicating strong efficacy against Enterobacter cloacae, which is often resistant to conventional treatments.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific microbial targets or pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolism.
- Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, leading to cell lysis.
- Biofilm Disruption : Some derivatives have shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing their susceptibility to antibiotics.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against a panel of bacterial strains using a microdilution method. Results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.004 to 0.045 mg/mL .
Case Study 2: Structure–Activity Relationship
Research into the structure–activity relationship (SAR) of related compounds revealed that modifications to the spirocyclic moiety significantly influenced antibacterial potency. Compounds with additional functional groups showed enhanced activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
The compound shares functional group similarities with sulfonylurea herbicides like metsulfuron-methyl and ethametsulfuron methyl ester , which feature triazine or pyrimidine rings instead of the spirocyclic system. Key differences include:
The spirocyclic moiety in the target compound may improve soil persistence and reduce photodegradation compared to triazine-based sulfonylureas, which are prone to hydrolysis under acidic conditions .
Comparison with Benzo[b]thiophene Derivatives
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (reported by Ruiz et al.) shares a thiophene-carboxylate core but lacks the sulfonyl-spirocyclic substitution . The benzo[b]thiophene derivatives exhibit higher electrophilicity due to their conjugated diketone systems, making them reactive intermediates in organic synthesis. In contrast, the target compound’s sulfonyl-spirocyclic group likely stabilizes the molecule against nucleophilic attack, enhancing its shelf life.
Metabolic and Environmental Stability
Spirocyclic systems, such as the 6,8-dioxa-2-azaspiro[3.5]nonane group, are known to resist oxidative metabolism in cytochrome P450 enzymes due to their rigid, three-dimensional structures. This contrasts with linear sulfonamides (e.g., triflusulfuron-methyl), which undergo rapid hydroxylation and cleavage . However, the environmental impact of the spirocyclic component remains unstudied, whereas triazine-based sulfonylureas are documented for moderate soil mobility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
